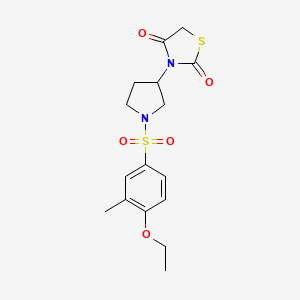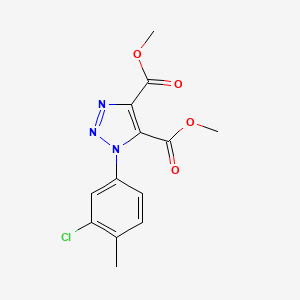![molecular formula C21H17F3N4S2 B2382069 4-Ethyl-3-(2-Phenyl-1,3-thiazol-4-yl)-5-{[3-(Trifluormethyl)benzyl]sulfanyl}-4H-1,2,4-triazol CAS No. 338759-64-1](/img/structure/B2382069.png)
4-Ethyl-3-(2-Phenyl-1,3-thiazol-4-yl)-5-{[3-(Trifluormethyl)benzyl]sulfanyl}-4H-1,2,4-triazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazoles and thiazoles are classes of compounds that have been extensively studied due to their diverse biological activities . They are heterocyclic compounds, meaning they contain a ring made up of more than one type of atom. In this case, the rings contain carbon, nitrogen (in the case of triazoles), and sulfur (in the case of thiazoles). These compounds are often used as building blocks in medicinal chemistry, as they can be modified to produce a wide range of biologically active molecules .
Synthesis Analysis
The synthesis of 1,2,4-triazoles and thiazoles often involves the reaction of a suitable precursor with a reagent that introduces the triazole or thiazole ring . For example, one method for synthesizing 1,2,4-triazoles involves the reaction of thiosemicarbazide with an acylating agent, followed by cyclization .Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles and thiazoles is characterized by a five-membered ring containing three carbon atoms and either two nitrogen atoms (for triazoles) or one nitrogen and one sulfur atom (for thiazoles) . The presence of these heteroatoms can significantly influence the chemical properties of these compounds.Chemical Reactions Analysis
1,2,4-Triazoles and thiazoles can undergo a variety of chemical reactions, depending on the substituents present on the ring . For example, compounds containing a benzyl group in the 4-position of the 1,2,4-triazole have been found to inhibit the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles and thiazoles can be influenced by the substituents present on the ring . For example, the presence of certain groups can affect the compound’s solubility, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Die Verbindung wurde auf ihre antibakteriellen Eigenschaften untersucht. In einer Studie wurde sie gegen verschiedene Bakterienstämme getestet, darunter Enterobacter aerogenes, Escherichia coli, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus und grampositive Bakterien wie Staphylococcus aureus und Listeria monocytogenes. Bemerkenswerterweise zeigte sie eine hemmende Wirkung auf Klebsiella pneumoniae und Staphylococcus hominis. Darüber hinaus zeigten die Moleküle 1, 3 und 4 eine hemmende Wirkung auf Staphylococcus epidermidis und alpha Streptococcus haemolyticus.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[4-ethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]-2-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4S2/c1-2-28-18(17-13-29-19(25-17)15-8-4-3-5-9-15)26-27-20(28)30-12-14-7-6-10-16(11-14)21(22,23)24/h3-11,13H,2,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEQHIALOGMVHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)C(F)(F)F)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2381986.png)
![7-Fluorosulfonyloxy-2-[(4-methoxyphenyl)methyl]-3-oxo-1H-isoindole](/img/structure/B2381989.png)
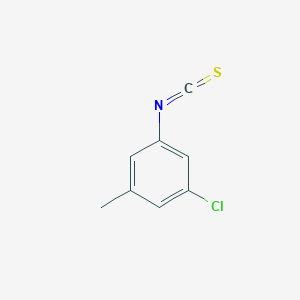
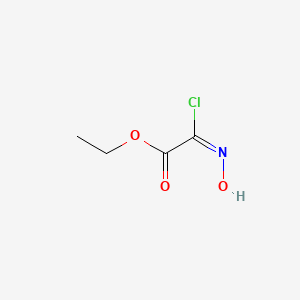
![3-(1-(2-(4-chloro-2-methylphenoxy)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2381993.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B2381994.png)
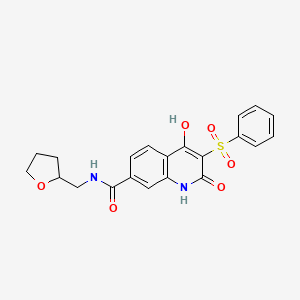
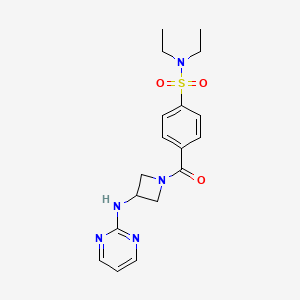
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2381999.png)


